2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
Overview
Description
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular diseases. The compound’s unique structure, featuring a cyclopropane ring substituted with difluorophenyl and methyl groups, contributes to its reactivity and utility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of 3,4-difluorophenyl derivatives. One common method starts with 3,4-difluorobenzaldehyde, which undergoes a series of reactions including condensation with malonic acid, followed by cyclopropanation using reagents like diazomethane or similar cyclopropanating agents . The resulting cyclopropane derivative is then subjected to amination to introduce the amine group, and finally, the hydrochloride salt is formed by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: MnO2 in dry CH2Cl2.
Reduction: LiAlH4 in ether or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions include various substituted cyclopropane derivatives, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, particularly in its role as an intermediate for ticagrelor, involves the inhibition of the P2Y12 receptor on platelets. This inhibition prevents platelet aggregation, thereby reducing the risk of thrombotic events such as myocardial infarction and stroke . The molecular targets include the P2Y12 receptor, and the pathways involved are related to platelet activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanamine: A closely related compound with similar applications in medicinal chemistry.
2-(2,4-Difluorophenyl)cyclopropanamine: Another analog with slight variations in the substitution pattern on the phenyl ring, affecting its reactivity and biological activity.
Uniqueness
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluorophenyl and methyl groups on the cyclopropane ring enhances its stability and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNFGVSIVWTWAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC(=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.